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Compound of Interest

Compound Name: GW 328267

Cat. No.: B1672457 Get Quote

An In-depth Technical Guide on the Epithelial Sodium Channel (ENaC) as a Therapeutic Target

Disclaimer: There is no publicly available scientific literature or data detailing the specific

impact of the compound GW328267 on epithelial sodium channels (ENaC). A review of clinical

trial databases indicates that a compound designated GW328267X was evaluated for safety

and its effects on erythropoietin and platelet activation, but no connection to ENaC was

mentioned. While ENaC is known to be expressed in platelets and plays a role in their function,

any relationship between GW328267 and ENaC remains undocumented in public records.

Therefore, this guide provides a comprehensive overview of the epithelial sodium channel

(ENaC) as a therapeutic target, focusing on its core biology, well-characterized inhibitors, and

the experimental methodologies used to study its function. This document is intended for

researchers, scientists, and drug development professionals.

Introduction to Epithelial Sodium Channels (ENaC)
The epithelial sodium channel (ENaC) is a crucial membrane-bound ion channel responsible

for the selective transport of sodium ions (Na⁺) across the apical membranes of high-

resistance epithelia.[1][2][3] This channel is fundamental to maintaining body salt and water

homeostasis, which in turn regulates extracellular fluid volume and blood pressure.[2] ENaC is

a constitutively active channel, meaning it is not gated by voltage or ligands in the traditional

sense, but its activity is finely modulated by a variety of stimuli and regulatory proteins.[4]
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ENaC is a heterotrimeric protein complex assembled from three homologous subunits: α, β,

and γ.[1][2] A fourth subunit, δ, can substitute for the α subunit in some tissues.[5] The

canonical structure is a trimer with a 1:1:1 stoichiometry of α, β, and γ subunits.[6] Each subunit

features two transmembrane domains, a large extracellular loop, and intracellular N- and C-

termini.[2][7]

The primary function of ENaC is to mediate the rate-limiting step in Na⁺ reabsorption in various

tissues, including:

Kidney: In the distal nephron, ENaC activity is critical for controlling sodium balance and

blood pressure.[1][2]

Lungs: ENaC facilitates the clearance of alveolar fluid, which is essential for proper gas

exchange.[7]

Colon and Sweat Glands: It is involved in Na⁺ absorption in the distal colon and the ducts of

sweat glands.[1]

Platelets: ENaC is expressed in platelets and contributes to their activation process upon

collagen stimulation.[8][9]

Dysregulation of ENaC function is implicated in several human diseases, making it a significant

therapeutic target.[6][10] Gain-of-function mutations can lead to Liddle's syndrome, a form of

hereditary hypertension, while loss-of-function mutations are associated with

pseudohypoaldosteronism type 1.[6] In cystic fibrosis, hyperactivation of ENaC contributes to

airway surface liquid depletion and mucus dehydration.[11][12]

ENaC Regulation and Signaling
ENaC activity is tightly regulated through multiple mechanisms, including hormonal control,

proteolytic cleavage, and intracellular signaling pathways that modulate channel trafficking and

open probability.[13][14]

Hormonal and Proteolytic Regulation
The mineralocorticoid hormone aldosterone is a key regulator of ENaC.[14][15] It increases

Na⁺ reabsorption by upregulating the transcription of ENaC subunits and the serum- and
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glucocorticoid-inducible kinase 1 (SGK1). SGK1, in turn, phosphorylates and inhibits the

ubiquitin ligase Nedd4-2.[15] Nedd4-2 normally targets ENaC for internalization and

degradation; its inhibition by SGK1 leads to an increased density of ENaC at the cell surface.

[15]

Proteolytic cleavage of the extracellular domains of the α and γ subunits by proteases like furin

and prostasin is required to convert ENaC from a low-activity state to a high open-probability

state.[6][14]

Signaling Pathway Diagram
The following diagram illustrates the primary regulatory pathway for ENaC involving

aldosterone, SGK1, and Nedd4-2.
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Caption: Aldosterone-mediated regulation of ENaC surface expression.
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The prototypical inhibitor of ENaC is the potassium-sparing diuretic amiloride.[1][16] It and its

analogs, such as benzamil, act as pore blockers.[17] Despite its utility as a research tool, the

therapeutic use of inhaled amiloride for cystic fibrosis was limited by its short duration of action

and rapid absorption.[18] This has driven the development of new-generation ENaC inhibitors

with improved pharmacokinetic profiles.

Quantitative Data for ENaC Inhibitors
The following table summarizes the inhibitory potency (IC₅₀) of amiloride and its analogs on

ENaC, as determined by electrophysiological methods. Values can vary based on the specific

ENaC subunit composition and experimental conditions.

Compound
Subunit
Composition

IC₅₀ (nM)
Experimental
System

Reference

Amiloride αβγ ~100 - 200 Xenopus oocytes [19]

Amiloride δβγ 2600 Xenopus oocytes [5][20]

Benzamil αβγ ~10 - 20 Xenopus oocytes [21]

Phenamil αβγ ~5 - 10 Xenopus oocytes [21]

Experimental Protocols for Studying ENaC
The functional activity of ENaC is typically assessed using electrophysiological techniques that

measure ion transport across epithelial cell monolayers or in single cells.

Ussing Chamber Electrophysiology
The Ussing chamber is an apparatus used to measure the transport of ions across an epithelial

tissue or a cultured cell monolayer.[22][23] It allows researchers to isolate and measure the

short-circuit current (Isc), which is the net current flowing across the epithelium when the

transepithelial voltage is clamped to 0 mV. This Isc is a direct measure of active ion transport.

Detailed Methodology:

Cell Culture: Epithelial cells (e.g., human bronchial epithelial cells or renal A6 cells) are

seeded onto permeable filter supports (e.g., Transwell® inserts) and cultured until a
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confluent, polarized monolayer with high electrical resistance is formed.

Chamber Setup: The filter support with the cell monolayer is mounted between the two

halves of the Ussing chamber, separating the apical and basolateral compartments.[24]

Buffer Perfusion: Both compartments are filled with a warmed (37°C) and aerated (95%

O₂/5% CO₂) physiological Ringer's solution.[23][25] The composition of the apical and

basolateral solutions can be varied to study specific transport processes.

Electrophysiological Measurement: The system uses four Ag/AgCl electrodes: two for

measuring the transepithelial voltage (Vt) and two for passing a current (Isc) to clamp Vt at a

desired value (typically 0 mV).[23]

Experimental Procedure:

The baseline Isc is allowed to stabilize.

To specifically measure ENaC activity, a known ENaC inhibitor like amiloride (10-100 µM)

is added to the apical chamber.

The resulting decrease in Isc represents the amiloride-sensitive current, which is attributed

to Na⁺ transport through ENaC.[22]

Test compounds can be added before amiloride to assess their inhibitory or stimulatory

effects on ENaC activity.

Patch-Clamp Electrophysiology
Patch-clamp is a high-resolution technique used to study the currents flowing through single

ion channels or the summed activity of all channels in a whole cell.[26][27]

Detailed Methodology:

Cell Preparation: Cells expressing ENaC (either endogenously or through transfection) are

plated on a culture dish.

Pipette Preparation: A glass micropipette with a very fine tip (around 1 µm diameter) is

fabricated and filled with an electrolyte solution that mimics the intracellular fluid.
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Seal Formation: The micropipette is carefully brought into contact with the cell membrane.

Gentle suction is applied to form a high-resistance "giga-ohm" seal between the pipette tip

and the membrane patch.

Recording Configurations:

Whole-Cell: Stronger suction is applied to rupture the membrane patch, providing

electrical access to the entire cell interior. This allows for the measurement of macroscopic

ENaC currents across the whole cell membrane.[27][28] Test compounds can be applied

to the bath solution to observe their effect on the total amiloride-sensitive current.

Single-Channel (Cell-Attached or Excised Patch): A small patch of membrane remains

sealed to the pipette, allowing for the recording of openings and closings of individual

ENaC channels within that patch.[27][28] This configuration is used to study channel

biophysics, such as conductance and open probability.

Visualization of Experimental Workflow
The following diagram outlines a typical workflow for screening compounds for ENaC inhibitory

activity using the Ussing chamber technique.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.scientifica.uk.com/learning-zone/different-neuronal-electrophysiology-approaches
https://pmc.ncbi.nlm.nih.gov/articles/PMC2217156/
https://www.scientifica.uk.com/learning-zone/different-neuronal-electrophysiology-approaches
https://pmc.ncbi.nlm.nih.gov/articles/PMC2217156/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Prepare Cultured
Epithelial Monolayer

Mount Monolayer
in Ussing Chamber

Equilibrate and Record
Baseline Isc

Add Test Compound
(Apical Side)

Record Isc Change

Significant Isc
Decrease?

Add Amiloride
(Maximal Inhibition)

 Yes No Significant Effect

 No

Record Final Isc

Analyze Data:
Calculate % Inhibition

End

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1672457?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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